Int-777 (6α-ethyl-23(S)-methylcholic acid), also known as S-EMCA, is a semi-synthetic bile acid derivative designed as a potent and selective agonist for the Takeda G protein-coupled receptor 5 (TGR5). [, ] It is widely used in scientific research to study the role of TGR5 in various physiological and pathological processes. TGR5 is a membrane receptor found in various tissues, including the intestine, liver, brown adipose tissue, and immune cells. [, , , ] Activation of TGR5 by Int-777 has been shown to exert diverse effects on metabolism, inflammation, and cellular function. [, , , , , , , , , , , , , , , , , , , ]
INT-777 is classified as a synthetic bile acid derivative. It is derived from modifications of chenodeoxycholic acid, which is a naturally occurring bile acid. The compound's development aimed to enhance the therapeutic potential of bile acids by targeting specific receptors involved in metabolic and inflammatory pathways. INT-777 specifically acts on the Takeda G protein-coupled receptor 5, which plays a crucial role in mediating bile acid signaling and its physiological effects.
The synthesis of INT-777 involves several chemical transformations that modify the structure of chenodeoxycholic acid. Key steps in the synthesis include:
The synthetic procedures have been documented in various studies, highlighting the importance of maintaining stereochemical integrity during synthesis to ensure biological activity . Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of INT-777.
INT-777 has a complex molecular structure characterized by its steroid backbone typical of bile acids. The key features include:
The structural modifications at positions 6α and 23(S) are critical for its interaction with the Takeda G protein-coupled receptor 5, enhancing its agonistic activity compared to natural bile acids .
INT-777 undergoes various biochemical reactions upon administration, primarily involving:
These reactions have been shown to modulate inflammatory responses in various experimental models, including neuroinflammation . The ability to inhibit pro-inflammatory cytokines like tumor necrosis factor-alpha further underscores its therapeutic potential.
The mechanism of action for INT-777 involves several key processes:
This multi-faceted mechanism highlights INT-777's potential as a therapeutic agent in neurodegenerative diseases.
INT-777 exhibits several notable physical and chemical properties:
These properties are essential for formulating INT-777 for pharmacological applications .
INT-777 has significant potential applications in scientific research and therapeutic contexts:
TGR5 belongs to the class A rhodopsin-like subfamily of G protein-coupled receptors (GPCRs), characterized by a seven-transmembrane (7TM) helical structure. Cryo-electron microscopy studies have revealed that TGR5 activation involves specific conformational changes in the transmembrane domain pocket, particularly involving transmembrane helices 3, 5, and 6. This pocket accommodates bile acid ligands through a combination of hydrophobic interactions and hydrogen bonding networks [2]. Key residues critical for ligand binding include L71(2.60), N93(3.33), F96(3.36), L166(5.40), and Y240(6.51), which form a stereo-selective environment that distinguishes between different bile acid structures [2]. Upon agonist binding, TGR5 couples primarily to the Gαs protein, stimulating adenylate cyclase to produce cyclic adenosine monophosphate (cAMP), the prototypical second messenger that mediates most TGR5 downstream effects [2] [7].
The physiological functions of TGR5 activation are remarkably diverse due to its widespread tissue distribution:
Table 1: Relative Potency of Natural Bile Acids and INT-777 at TGR5 Receptor
Compound | EC₅₀ (μM) | Receptor Selectivity | Primary Signaling Pathway |
---|---|---|---|
Lithocholic acid (LCA) | 0.53 | Low (activates VDR/PXR) | cAMP/PKA |
Deoxycholic acid (DCA) | 1.0 | Moderate | cAMP/PKA |
Chenodeoxycholic acid | 4.4 | Low (activates FXR) | cAMP/PKA |
Cholic acid (CA) | 7.7 | Low | cAMP/PKA |
INT-777 | 0.36–0.82 | High (TGR5-selective) | cAMP/PKA, PKCε |
Data compiled from [3] [7] [8]
INT-777 is a C23-methylated derivative of 6α-ethylchenodeoxycholic acid, designed through structure-activity relationship (SAR) studies to optimize TGR5 binding affinity and selectivity. Its chemical structure features two critical modifications compared to natural bile acids: 1) An ethyl group at the C6 position in the α-configuration, and 2) A methyl group at the C23 position in the S-configuration [3] [8]. These modifications confer significant advantages:
Pharmacologically, INT-777 exhibits nanomolar potency at TGR5, with an EC₅₀ of 0.36 μM in HEK293 cells expressing human TGR5, 0.82 μM in NCI-H716 enteroendocrine cells, and 3.44 μM in CHO cells [3] [8]. This potency translates to functional effects:
Table 2: Structural Comparison of INT-777 with Natural Bile Acids
Structural Feature | Natural Bile Acids (CA, CDCA) | INT-777 | Functional Consequence |
---|---|---|---|
C6 position | H or OH | Ethyl group (α-configuration) | Enhanced TGR5 affinity and selectivity |
C7 position | α-OH or β-OH (UDCA) | H | Reduced FXR activation |
C23 position | Carboxylic acid | Methyl group (S-configuration) | Metabolic stability, reduced conjugation |
C24 position | Variable conjugation | Free carboxylic acid | Optimal receptor interaction |
The therapeutic application of bile acids spans millennia, with the earliest documented use occurring in ancient Chinese medicine (~2000 BCE), where dried black bear bile containing high concentrations of ursodeoxycholic acid (UDCA) was employed to treat liver disorders [4] [6]. The modern pharmacological era began in the mid-20th century with the isolation and characterization of primary bile acids. In 1848, Strecker performed combustion analysis to isolate cholic acid, marking the first scientific characterization of a bile acid [1]. The 1930s saw bile acids utilized as precursors for cortisone synthesis, fueling commercial interest [1]. A breakthrough came in 1972 when chenodeoxycholic acid (CDCA) was demonstrated to dissolve cholesterol gallstones, representing the first FDA-approved bile acid therapy [1] [6].
The limitations of CDCA (dose-dependent hepatotoxicity, poor efficacy) spurred interest in UDCA, a naturally occurring epimer of CDCA found in bear bile. UDCA showed superior efficacy and tolerability, becoming first-line therapy for primary biliary cholangitis (PBC) by the 1990s [4] [6]. However, UDCA's susceptibility to bacterial deconjugation and 7α-dehydroxylation to lithocholic acid (LCA) in the gut limited its effectiveness in conditions like primary sclerosing cholangitis (PSC) [6].
The molecular dawn of bile acid therapeutics began with the discovery of bile acid receptors:
INT-777 emerged as part of a third generation of structure-guided agonists optimized for TGR5 selectivity. Developed by optimizing the INT-747 scaffold, INT-777's C23(S)-methyl modification abolished FXR agonism while preserving high TGR5 potency [3] [8]. This exemplifies the progression from natural products to rationally designed steroidal pharmacophores with tailored receptor specificity.
Table 3: Historical Milestones in Bile Acid Receptor Agonist Development
Year | Development | Significance |
---|---|---|
~2000 BCE | Use of bear bile in traditional Chinese medicine | Earliest therapeutic application of bile acids |
1848 | Isolation of cholic acid by Strecker | First bile acid characterized |
1972 | CDCA for gallstone dissolution | First FDA-approved bile acid therapy |
1980s | UDCA for cholestatic liver diseases | Improved safety profile over CDCA |
1999 | FXR identified as bile acid receptor | Revealed nuclear signaling pathway |
2002 | TGR5 (GPBAR1) cloned | Discovery of membrane bile acid receptor |
2005–2010 | NorUDCA development | Side chain-modified UDCA derivative for PSC |
2010 | INT-777 characterized as selective TGR5 agonist | First highly selective semisynthetic TGR5 agonist |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4